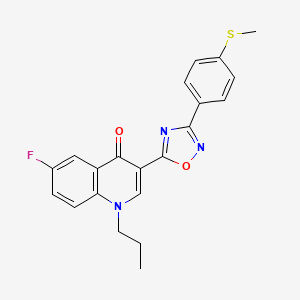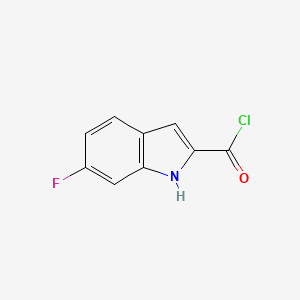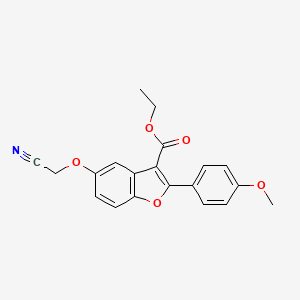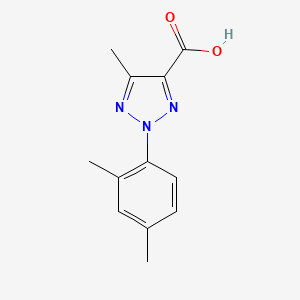
Fmoc-Thr(beta-D-Lac(Ac)7)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Thr(beta-D-Lac(Ac)7)-OH” is a chemical compound with the molecular formula C45H53NO22 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C45H53NO22 . The molecular weight of this compound is 959.91 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 959.91 . For long-term storage, it is recommended to store the compound at -20°C .科学的研究の応用
Diversity-Oriented Syntheses of Peptide Mimics
A study by Geranurimi and Lubell (2018) highlights the synthesis of α-N-(Fmoc)Amino-γ-lactam dipeptides, showcasing a diversity-oriented approach. These compounds, including variations like Cys, Ser, Thr, Dap, Dab, and His residues, feature constrained backbone and side chain conformations. This method demonstrates the potential for creating stereochemically pure dipeptide mimics, facilitating the exploration of structural diversity in peptide-based research (Azade Geranurimi & W. Lubell, 2018).
Self-Assembling Peptides for Biomaterials
The self-assembly of ester-containing peptides into nanostructures, as demonstrated by Eckes et al. (2014), provides insights into designing soft biomaterials. The study focuses on a fluorenylmethoxycarbonyl (Fmoc)-conjugated alanine-lactic acid sequence, which forms gels in water without the need for β-sheet-like hydrogen bonding, previously thought crucial for Fmoc-conjugated peptides' self-assembly. This research broadens the understanding of peptide self-assembly, offering new avenues for developing degradable materials with potential biomedical applications (Kevin M. Eckes et al., 2014).
Solid-Phase Synthesis Techniques
Research by Valerio, Bray, and Stewart (2009) introduces a modular approach for synthesizing diverse organic molecules using N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (Fmoc-D-Dpr(Alloc)-OH) as a scaffold. This technique, employing the Multipin approach, facilitates the rapid preparation of model acyl trimers, showcasing the adaptability of solid-phase synthesis for generating complex peptide structures with varied functional groups (R. Valerio, A. M. Bray, & K. Stewart, 2009).
Innovative Peptide Ligation Strategies
Botti et al. (2004) present a novel strategy for generating thioester peptides compatible with Fmoc chemistry, involving an O to S acyl shift during ligation. This method opens up new possibilities for peptide ligation, enabling the creation of products with native amide bonds at the ligation site, thereby enhancing the versatility of peptide synthesis techniques (P. Botti, M. Villain, S. Manganiello, & H. Gaertner, 2004).
Synthesis of Peptidomimetics
The work by Busnel et al. (2005) on the solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids illustrates a comprehensive approach to synthesizing biologically active histone H4 sequence mimetics. This research contributes to the development of peptidomimetics with potential therapeutic applications, highlighting the utility of Fmoc chemistry in the creation of complex and functionally diverse peptides (Olivier Busnel et al., 2005).
特性
IUPAC Name |
3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHUQIGVVXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-2-[1,3-phenylenebis(oxy)]bis[5-nitro-(9CI)-Pyridine](/img/structure/B2662716.png)
![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)


![[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile](/img/structure/B2662724.png)

![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)


